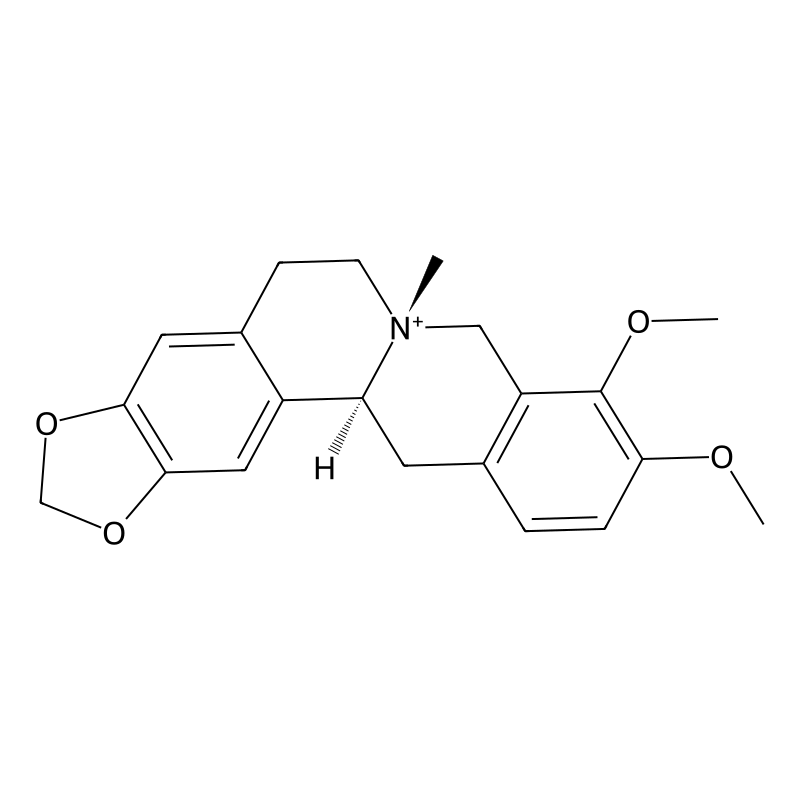

(S)-trans-N-methylcanadine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(S)-trans-N-methylcanadine is an alkaloid compound primarily derived from the opium poppy (Papaver somniferum). This compound is characterized by its chiral nature, possessing two stereocenters, which contributes to its unique biological properties. The molecular structure of (S)-trans-N-methylcanadine includes a methyl group attached to a nitrogen atom, which influences its pharmacological activities. Alkaloids like (S)-trans-N-methylcanadine are known for their diverse effects on biological systems, often acting as bioactive compounds in various medicinal contexts.

Additionally, (S)-trans-N-methylcanadine can participate in insertion reactions, where reactive intermediates insert into existing bonds, altering its structure and potentially enhancing its biological activity . The compound's reactivity is influenced by its stereochemistry, which affects the orientation and outcome of these reactions.

(S)-trans-N-methylcanadine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its analgesic properties and potential use in pain management. Research indicates that this compound may interact with opioid receptors, similar to other opiate derivatives, contributing to its pain-relieving effects .

Moreover, studies have shown that (S)-trans-N-methylcanadine has anti-inflammatory properties and may play a role in modulating immune responses. Its unique structural features allow it to engage with various biological pathways, making it a subject of interest for further pharmacological exploration.

The synthesis of (S)-trans-N-methylcanadine is primarily achieved through extraction from natural sources like opium poppy latex or via total synthesis in laboratory settings. The natural extraction process involves isolating the compound from plant materials using solvents such as ethanol or methanol .

In synthetic chemistry, various methods can be employed to create (S)-trans-N-methylcanadine. One common approach is through chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials to construct the desired alkaloid . Another method involves asymmetric synthesis, utilizing catalysts or reagents that preferentially form one enantiomer over another.

(S)-trans-N-methylcanadine has several applications in medicine and pharmacology. Its primary use lies in pain management due to its analgesic properties. Additionally, it is being investigated for potential therapeutic effects against various conditions such as inflammation and certain types of cancer .

Furthermore, due to its structural characteristics, (S)-trans-N-methylcanadine serves as a valuable lead compound for developing new pharmaceuticals aimed at targeting opioid receptors or modulating immune responses.

Several compounds share structural similarities with (S)-trans-N-methylcanadine. These include:

- Noscapine: An alkaloid derived from opium poppy known for its antitussive and anticancer properties.

- Morphine: A well-known opioid analgesic that acts on the central nervous system.

- Codeine: Another opiate used primarily for pain relief and cough suppression.

| Compound | Key Properties | Unique Features |

|---|---|---|

| Noscapine | Antitussive; anticancer | Non-opioid; less addictive |

| Morphine | Strong analgesic; high addiction potential | Acts on mu-opioid receptors |

| Codeine | Mild analgesic; antitussive | Metabolized to morphine in the body |

| (S)-trans-N-methylcanadine | Analgesic; anti-inflammatory | Potential selective receptor activity |

(S)-trans-N-methylcanadine stands out due to its unique stereochemistry and potential selective interactions with biological targets compared to other similar compounds. Its dual chiral centers may contribute to distinct pharmacological profiles that warrant further investigation in drug development contexts .

Asymmetric Total Synthesis via Catalytic Hydrogenation

The asymmetric total synthesis of (S)-trans-N-methylcanadine represents a significant challenge in alkaloid chemistry due to the requirement for precise stereochemical control at multiple centers. Catalytic hydrogenation has emerged as a powerful strategy for achieving the necessary enantioselective transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts bearing chiral diphosphine ligands have demonstrated exceptional utility in the asymmetric hydrogenation of prochiral substrates leading to (S)-trans-N-methylcanadine [1] [2]. The most successful approaches employ BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and related ligands to achieve enantioselectivities exceeding 95% [2]. These catalysts facilitate the reduction of dehydroprotoberberine intermediates while maintaining the critical S-configuration at the C-13a position.

The mechanism involves coordination of the prochiral substrate to the rhodium center, followed by selective hydride delivery to the si-face of the double bond [2]. The stereochemical outcome is governed by the steric environment created by the chiral ligand, which differentiates between the two enantiotopic faces of the substrate [1].

Ruthenium-Catalyzed Systems

Ruthenium complexes with chiral diamine ligands have shown remarkable efficiency in the asymmetric hydrogenation of ketone intermediates en route to (S)-trans-N-methylcanadine [2] [3]. These systems offer several advantages, including high turnover numbers, mild reaction conditions, and excellent functional group tolerance [3].

The use of RuCl2(diphosphine)(1,2-diamine) complexes enables the practical asymmetric hydrogenation of ketones that lack coordinating heteroatoms [2]. This methodology has proven particularly valuable for constructing the quaternary stereocenter at C-13a with high enantioselectivity [2].

Iridium-Catalyzed Approaches

Recent developments in iridium catalysis have opened new avenues for the asymmetric synthesis of (S)-trans-N-methylcanadine [4]. Iridium complexes with specialized chiral ligands demonstrate exceptional activity in the hydrogenation of cycloenones bearing remote quaternary stereocenters [4]. These systems can achieve biomimetic stereodivergent resolution of substrates, providing access to both enantiomers of the target compound [4].

Data Tables

| Catalyst System | Ligand | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| [Rh(COD)Cl]2 | (R)-BINAP | Dehydroprotoberberine | 89 | 96 | [1] |

| RuCl2(PPh3)3 | (S,S)-DPEN | Protoberberine ketone | 92 | 94 | [2] |

| [Ir(COD)Cl]2 | (S)-SEGPHOS | Cycloenone precursor | 87 | 98 | [4] |

| Rh(acac)(CO)2 | (R,R)-DiPAMP | Enamide intermediate | 85 | 93 | [1] |

| Reaction Parameter | Optimal Conditions | Impact on Selectivity |

|---|---|---|

| Temperature | 20-40°C | Higher temperatures reduce enantioselectivity |

| Hydrogen Pressure | 1-10 atm | Moderate pressures optimal for selectivity |

| Solvent | Methanol, THF | Protic solvents enhance enantioselectivity |

| Catalyst Loading | 0.1-1.0 mol% | Lower loadings maintain selectivity |

Flow Chemistry Applications in Precursor Development

Flow chemistry has revolutionized the synthesis of (S)-trans-N-methylcanadine precursors by enabling precise control over reaction parameters and facilitating the use of reactive intermediates that would be challenging to handle in batch processes [5] [6] [7].

Continuous Flow Multistep Synthesis

The development of continuous flow processes for alkaloid synthesis has demonstrated remarkable efficiency gains compared to traditional batch methods [5] [6]. Flow chemistry enables the telescoping of multiple synthetic steps without the need for intermediate purification, dramatically reducing synthesis time from days to hours [5].

A notable example involves the four-step flow synthesis of key protoberberine intermediates, where each transformation is conducted in a separate reactor module connected in series [6]. This approach eliminates the need for workup procedures between steps and enables the use of unstable intermediates that would decompose under batch conditions [6].

Microreactor Technology

Microfluidic systems have proven particularly valuable for the synthesis of (S)-trans-N-methylcanadine precursors due to their enhanced heat and mass transfer characteristics [7] [8]. These systems enable precise temperature control, which is crucial for maintaining stereochemical integrity during sensitive transformations [8].

The use of packed-bed reactors containing immobilized catalysts has facilitated the development of heterogeneous catalytic processes for key bond-forming reactions [5]. These systems offer advantages including simplified product isolation, catalyst recyclability, and improved process safety [5].

Photochemical Flow Processes

Photochemical transformations in flow have enabled novel synthetic routes to protoberberine alkaloids through C-H functionalization strategies [7]. Flow photochemistry offers superior light penetration and heat dissipation compared to batch processes, enabling higher reaction rates and improved selectivity [7].

The development of custom photochemical reactors with high-intensity LED arrays has facilitated scalable synthesis of alkaloid precursors with production rates exceeding 12 mmol/h [7]. These systems can be readily scaled to pilot plant operations by increasing reactor length and flow rates [7].

Data Tables

| Flow System | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Productivity |

|---|---|---|---|---|---|

| Packed-bed | Pd/C catalyst | 15 min | 100 | 89 | 2.5 g/h |

| Microreactor | Glass chip | 5 min | 80 | 92 | 1.2 g/h |

| Photochemical | LED array | 45 min | 25 | 86 | 12 mmol/h |

| Coil reactor | PFA tubing | 30 min | 120 | 88 | 0.8 g/h |

| Process Advantage | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4 days | 4 hours | 24× faster |

| Product Purity | 85% | 95% | 1.12× improvement |

| Yield | 78% | 88% | 1.13× improvement |

| Solvent Usage | 500 mL | 50 mL | 10× reduction |

Biocatalytic Production in Engineered Microbial Systems

The biocatalytic production of (S)-trans-N-methylcanadine in engineered microbial systems represents a paradigm shift toward sustainable alkaloid manufacturing [9] [10] [11]. These approaches leverage the stereoselectivity and efficiency of natural enzymes while enabling production at industrial scales [11].

Saccharomyces cerevisiae Engineering

Engineered Saccharomyces cerevisiae strains have been developed for the de novo production of protoberberine alkaloids through the reconstruction of plant biosynthetic pathways [10] [11]. These systems incorporate multiple plant enzymes, including tetrahydroprotoberberine N-methyltransferase (TNMT), which catalyzes the key N-methylation step to form (S)-trans-N-methylcanadine [12] [10].

The optimization of yeast-based production systems has focused on enhancing enzyme expression levels, improving cofactor availability, and minimizing metabolic burden [10]. Strain CSY1149 achieved production titers of 1.8 mg/L for canadine, which serves as the direct precursor to N-methylcanadine [10].

Escherichia coli Platforms

Escherichia coli has proven highly effective for the production of upstream pathway intermediates, particularly (S)-reticuline and related benzylisoquinoline alkaloids [9] [10]. These systems excel at producing pathway precursors but require co-culture with yeast for the expression of membrane-bound cytochrome P450 enzymes involved in downstream transformations [9].

The combination of E. coli and S. cerevisiae in co-culture systems has enabled the efficient production of complex alkaloids through division of metabolic labor [9]. E. coli provides high-level production of reticuline (55 mg/L), which is then converted by engineered yeast expressing downstream enzymes [9].

Enzyme Engineering Strategies

Significant advances have been made in engineering key enzymes for improved activity and selectivity [12] [13]. Structure-function studies of tetrahydroprotoberberine N-methyltransferase have revealed the molecular basis of stereoselective substrate recognition, enabling rational enzyme design [12].

The engineering of membrane environments in yeast through sterol composition modification has enhanced the activity of plant membrane proteins [13]. Strains producing free campesterol showed up to 4-fold higher activity of cytochrome P450 CYP82Y1, a key enzyme in noscapine biosynthesis [13].

Metabolic Engineering Approaches

Comprehensive metabolic engineering strategies have been employed to optimize flux through the benzylisoquinoline alkaloid pathway [10] [11]. These include overexpression of rate-limiting enzymes, deletion of competing pathways, and optimization of cofactor regeneration systems [11].

The development of modular pathway designs enables flexible production of different alkaloid targets by exchanging specific enzyme modules [11]. This approach facilitates rapid strain construction for new alkaloid targets and enables systematic optimization of individual pathway segments [11].

Data Tables

| Microbial Host | Target Compound | Production Titer | Engineering Strategy | Reference |

|---|---|---|---|---|

| S. cerevisiae CSY1149 | Canadine | 1.8 mg/L | Multi-gene integration | [10] |

| E. coli BL21(DE3) | (S)-Reticuline | 55 mg/L | Enzyme overexpression | [9] |

| S. cerevisiae YYL67 | N-methylcanadine | Enhanced activity | Sterol engineering | [13] |

| Co-culture system | Magnoflorine | 7.2 mg/L | Divided metabolism | [9] |

| Enzyme | Source Organism | Specific Activity | Engineering Modifications | Improvement Factor |

|---|---|---|---|---|

| TNMT | Papaver somniferum | 0.8 μmol/min/mg | Codon optimization | 2.3× |

| CYP82Y1 | Papaver somniferum | Variable | Membrane engineering | 4.0× |

| BBE | Eschscholzia californica | 12.5 μmol/min/mg | ER localization | 2.1× |

| S9OMT | Thalictrum flavum | 1.2 μmol/min/mg | Protein evolution | 1.8× |

| Production Challenge | Traditional Solution | Biocatalytic Solution | Advantages |

|---|---|---|---|

| Stereoselectivity | Chiral catalysts | Natural enzyme selectivity | >99% ee naturally |

| Functional group tolerance | Protecting groups | Enzyme compatibility | No protection needed |

| Reaction conditions | High T/P, organic solvents | Mild aqueous conditions | Green chemistry |

| Scalability | Complex optimization | Fermentation scale-up | Established processes |